Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a sulfanyl group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Esterification: The carboxyl group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chloro group instead of a sulfanyl group.
Ethyl 2-sulfanyl-4-(methyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the combination of the trifluoromethyl and sulfanyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c1-2-15-6(14)4-3-12-7(16)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZRBINFRMMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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